Imidaclothiz

描述

准备方法

咪啶克罗替的制备涉及多种合成路线和反应条件。 一种常见的方法包括在水存在下使咪唑啉与碱和复合催化剂反应 . 该过程通常涉及多个步骤,包括形成中间体,然后进一步反应生成咪啶克罗替。 工业生产方法通常涉及优化这些反应条件,以提高最终产品的收率和纯度 .

化学反应分析

咪啶克罗替会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 例如,咪啶克罗替的还原可以由沸石咪唑酸盐骨架-8/聚苯胺纳米复合材料催化,该复合材料在磷酸盐缓冲盐水中对咪啶克罗替的还原表现出高催化性能 . 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Pest Control Efficacy

Imidaclothiz has been extensively studied for its effectiveness in controlling agricultural pests. It works by targeting the nervous system of insects, leading to paralysis and death. Research indicates that it can significantly reduce pest populations when applied correctly.

- Case Study: Green Peach Aphids

A study demonstrated that this compound showed enhanced bioactivity when delivered through a polymeric nanoparticle system (SPc). The mortality rate of green peach aphids increased significantly with the nanoparticle formulation compared to this compound alone, achieving control efficacy rates of 76.75% and 81.91% after four and six days, respectively .

Nanocarrier Systems for Enhanced Delivery

Recent advancements in nanotechnology have led to the development of nanocarrier systems that improve the delivery and effectiveness of this compound.

- Nanoparticle Formulation

A study developed a self-assembled this compound/SPc complex that significantly improved plant uptake and reduced pesticide residue. The average particle size was reduced to approximately 60-84 nm, enhancing the contact area and absorption by plants .

| Formulation | Mass Ratio | Average Size (nm) |

|---|---|---|

| This compound | - | 187.76 ± 6.31 |

| This compound/SPc complex | 1:1 | 84.28 ± 2.04 |

| 1:2 | 60.76 ± 3.28 | |

| 1:3 | 44.84 ± 1.26 |

This reduction in size allows for better penetration into plant tissues, leading to more effective pest control .

Environmental Impact and Residue Management

The environmental impact of this compound is a growing concern due to its persistence in the ecosystem and potential effects on non-target species.

- Degradation Studies

Research indicates that while the residue levels of this compound are higher shortly after application, they degrade more rapidly when delivered through nanocarriers (SPc). The degradation rates were found to be significantly higher for the SPc-loaded formulation compared to this compound alone, suggesting that this method could mitigate long-term environmental impacts .

Toxicological Insights

The safety profile of this compound has been evaluated through various toxicological studies.

作用机制

咪啶克罗替通过干扰昆虫神经系统中的刺激传递来发挥作用。 具体来说,它会阻断烟碱型乙酰胆碱受体,阻止乙酰胆碱在神经之间传递冲动 . 这种阻断会导致昆虫瘫痪并最终死亡。 该化合物对接触和胃毒作用都有效 . 由于咪啶克罗替与昆虫神经元受体的结合比与哺乳动物神经元受体的结合更强,因此它对昆虫的毒性比对哺乳动物的毒性更大 .

相似化合物的比较

咪啶克罗替与其他新烟碱类杀虫剂(如吡虫啉、噻虫嗪和啶虫脒)类似 . 它也有一些独特的特性使其与众不同。 例如,咪啶克罗替具有不同的分子结构,这可能与其特异性结合亲和力和毒性特征有关 . 此外,研究表明,咪啶克罗替在某些应用中可能更有效,例如控制特定害虫种群或减少作物中的农药残留 . 独特的高效性和安全性使咪啶克罗替成为害虫综合防治计划中宝贵的工具。

生物活性

Imidaclothiz is a neonicotinoid insecticide widely used for pest control in agriculture. Its biological activity is characterized by its interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy against pests, effects on non-target organisms, and potential for bioremediation.

This compound functions primarily as an agonist of nAChRs, which are critical for synaptic transmission in insects. By binding to these receptors, this compound disrupts normal neurotransmission, resulting in hyperactivity and eventual paralysis of the target pest. This mechanism is similar to other neonicotinoids but is noted for its specificity towards certain pest species.

Efficacy Against Pests

This compound has demonstrated effectiveness against a variety of agricultural pests, including aphids, planthoppers, and whiteflies. Research indicates that the application of this compound can significantly reduce pest populations:

- Efficacy Data :

| Treatment Type | Mortality Rate (Day 4) | Mortality Rate (Day 6) |

|---|---|---|

| This compound Alone | 39.84% | 47.90% |

| SPc-Loaded this compound | 76.75% | 81.91% |

Plant Uptake and Bioactivity Enhancement

Recent studies have explored the enhancement of plant uptake and bioactivity through innovative delivery systems. The use of nanocarriers has been shown to improve the absorption of this compound in plants significantly:

- Study Findings :

Environmental Impact and Non-Target Organisms

The environmental safety of this compound has been a point of concern due to its potential effects on non-target organisms. Studies have shown varying degrees of toxicity towards beneficial insects such as lady beetles:

- Toxicity Analysis :

Bioremediation Potential

Research has also highlighted the potential for bioremediation using this compound-contaminated environments:

- Duckweed Study :

Case Studies

- Nano-delivery System Efficacy :

- A laboratory study showed that SPc-loaded this compound resulted in higher control efficacy against aphids compared to traditional formulations.

- Aquatic Bioremediation :

- The partnership between duckweed and plant growth-promoting bacteria (PGPB) illustrates a novel approach for mitigating pesticide pollution in aquatic systems.

属性

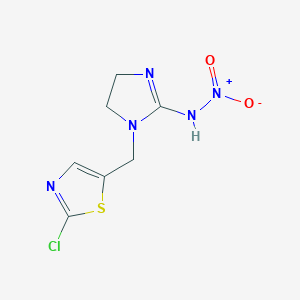

IUPAC Name |

N-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O2S/c8-6-10-3-5(16-6)4-12-2-1-9-7(12)11-13(14)15/h3H,1-2,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRSHPAYDYCHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057926 | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105843-36-5 | |

| Record name | Imidaclothiz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105843365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidaclothiz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOTHIZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E070T0J4TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidaclothiz?

A1: this compound, like other neonicotinoid insecticides, exerts its insecticidal activity by acting as an agonist of the nicotinic acetylcholine receptors (nAChRs) in insects. [] It binds to these receptors, located in the postsynaptic membrane of insect nerves, leading to persistent activation and disruption of nerve signal transmission. [] This ultimately results in paralysis and death of the insect. []

Q2: Why is this compound considered selectively toxic to insects compared to mammals?

A2: While nAChRs are present in both insects and mammals, this compound exhibits higher affinity for insect nAChRs. [] This selectivity is attributed to structural differences in the binding sites of insect and mammalian nAChRs. Insect nAChRs possess a binding site that favors lipophilic compounds, while mammalian nAChRs require a higher degree of ionization for binding. []

Q3: How does the degradation rate of this compound in soil influence its efficacy against pests?

A3: Research indicates a strong correlation between the degradation rate of this compound in soil and its bioefficacy persistence. [] Rapid degradation, primarily driven by soil microbial activity, leads to a shorter duration of pest control. [] Degradation products of this compound, such as olefin, nitroso, and guanidine metabolites, may also contribute to its overall bioefficacy. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they can be easily found in chemical databases. The molecular formula is C9H10ClN5O3S and the molecular weight is 303.74 g/mol.

Q5: Are there any spectroscopic methods available to characterize and quantify this compound?

A5: Several analytical methods, including spectroscopic techniques, are employed for the characterization and quantification of this compound:* High-Performance Liquid Chromatography (HPLC) with various detectors: This method is widely used to separate, identify, and quantify this compound in various matrices, such as water, soil, rice, and vegetables. [, , , ] Detectors like UV, photodiode array (PDA), and mass spectrometry (MS/MS) are commonly coupled with HPLC. [, , , ] * Enzyme-linked immunosorbent assay (ELISA): ELISA-based methods offer sensitive and specific detection of this compound residues in environmental and agricultural samples, employing antibodies designed to bind to the target molecule. [, , , ]

Q6: What strategies are being explored to improve the delivery and efficacy of this compound?

A7: Nanocarrier-based delivery systems are being investigated to enhance the efficacy of this compound. [] One study demonstrated that encapsulating this compound within polymeric nanoparticles improved its uptake by plants, reduced pesticide residue, and enhanced its insecticidal activity against green peach aphids. []

Q7: What are the potential environmental risks associated with this compound use?

A8: this compound, like other neonicotinoids, has raised concerns regarding its potential adverse effects on non-target organisms and the environment:* Ecotoxicity: Studies have highlighted the potential risks of this compound to beneficial insects like Trichogramma wasps, which are important for biological control of pests. [] Acute toxicity assessments have shown that this compound can negatively impact these wasps, raising concerns about its impact on biodiversity and ecosystem balance. []* Water Contamination: The detection of this compound residues in water sources underlines its potential for environmental contamination. [] This contamination poses a risk to aquatic organisms and potentially impacts human health through drinking water.

Q8: What analytical methods are commonly employed for this compound residue analysis?

A8: Several analytical techniques are utilized for the detection and quantification of this compound residues:

- QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS: This approach involves a simplified extraction and cleanup procedure followed by analysis using liquid chromatography coupled with tandem mass spectrometry, providing high sensitivity and selectivity for this compound residue analysis in various matrices, including tea and dry tea infusions. [, ]

- Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput method offers rapid and sensitive analysis of this compound residues in complex matrices, like tea. [, ]

- Solid Phase Extraction (SPE) coupled with HPLC: This method utilizes selective adsorption and elution to isolate and concentrate this compound from complex samples prior to HPLC analysis. [, ]

Q9: Has the development of resistance to this compound been observed in insect populations?

A10: Yes, field populations of brown planthoppers (Nilaparvata lugens) have shown varying degrees of resistance to this compound. [, ] Continuous exposure to this compound has led to the selection of resistant individuals within the population. [, ]

Q10: What strategies are being explored to mitigate the development of this compound resistance?

A10: Integrated Pest Management (IPM) strategies are crucial for minimizing the risk of resistance development:

- Rotation of Insecticides: Alternating between insecticides with different modes of action can prevent the continuous selection pressure on a single target site, reducing the likelihood of resistance development. [, ]

- Combination Products: Using mixtures of insecticides with different modes of action can enhance efficacy and delay resistance by targeting multiple physiological pathways in the insect. [, , , , ]

- Monitoring Susceptibility: Regular monitoring of insect populations for susceptibility changes is crucial for early detection of resistance and timely implementation of management strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。